5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
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Overview
Description
5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a flavonoid compound . It is also known as (+/-)-5,7,3’-Trihydroxy-4’-methoxyflavanone or (+/-)-Hesperetin . It is a light yellow to light tan powder with a faint fatty vanillic aroma .
Molecular Structure Analysis
The molecular formula of 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is C16H14O6 . Its average mass is 302.28 Da . More detailed structural information can be obtained from resources like ChemSpider .Chemical Reactions Analysis
Flavonoids like 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one have been studied for their potential as tyrosinase inhibitors . Tyrosinase is a multifunctional glycosylated and copper-containing oxidase that plays a pivotal role in catalyzing the two key steps of melanogenesis: tyrosine’s hydroxylation to dihydroxyphenylalanine (DOPA), and oxidation of the latter species to dopaquinone .Physical And Chemical Properties Analysis
5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is sparingly soluble in water and soluble in ethanol . It is a light yellow to light tan powder with a faint fatty vanillic aroma .Scientific Research Applications
Antioxidant and Free Radical Scavenging
Flavonoids, including 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one, are known for their antioxidant properties. They can neutralize harmful free radicals in the body, potentially reducing the risk of various diseases .
Anti-Cancer
Some flavonoids have been found to have anti-cancer properties. They may inhibit the growth of cancer cells and induce apoptosis (programmed cell death). However, more research is needed to confirm these effects for 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one .
Anti-Inflammatory
Flavonoids can also have anti-inflammatory effects. They may inhibit the production of molecules that promote inflammation, potentially helping to manage conditions like arthritis .
Anti-Arrhythmic
Some flavonoids have been found to have anti-arrhythmic effects, meaning they can help regulate heart rhythm. This could potentially be a useful application for 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one .
Vasorelaxant
Flavonoids can help relax blood vessels, potentially improving blood flow and reducing blood pressure. This vasorelaxant effect could be another potential application for 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one .
Synthesis of Aminomethyl Derivatives
5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one can be used as a starting point for the synthesis of aminomethyl derivatives. These derivatives could have a variety of potential applications, including as inhibitors of cyclin-dependent kinases, which are involved in cell cycle regulation .
Mechanism of Action
Target of Action
The primary target of 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is tyrosinase , a multifunctional glycosylated and copper-containing oxidase . Tyrosinase is highly prevalent in plants and animals and plays a pivotal role in catalyzing the two key steps of melanogenesis .
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity . This interaction results in the reduction of melanogenesis, a process that produces melanin, a pigment responsible for color in skin, hair, and eyes .
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . This enzyme catalyzes the hydroxylation of tyrosine to dihydroxyphenylalanine (DOPA), and the oxidation of DOPA to dopaquinone . By inhibiting tyrosinase, the compound reduces the production of melanin .
Pharmacokinetics
As a flavonoid derivative , it is expected to have good bioavailability. Flavonoids are known to be well-absorbed in the gut and metabolized extensively, which can influence their bioavailability and therapeutic effects .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of melanin production . This can lead to a lightening of skin color and could potentially be used to treat hyperpigmentation disorders .
properties
IUPAC Name |
5,7-dihydroxy-3-(2-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-13-5-3-2-4-10(13)11-8-21-14-7-9(17)6-12(18)15(14)16(11)19/h2-8,17-18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUDWBFIVIMNPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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